molecular formula C7H13ClN2O B1404041 Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride CAS No. 1628557-06-1

Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride

Cat. No.: B1404041
CAS No.: 1628557-06-1
M. Wt: 176.64 g/mol
InChI Key: HNXDSXZRXCCQED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused ring system that includes both pyrrolo and pyrazine moieties, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride typically involves multi-step processes that include cyclization reactions. One common method involves the condensation of an appropriate amino acid derivative with a suitable aldehyde, followed by cyclization and subsequent reduction steps. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized synthetic routes. The process may include the use of continuous flow reactors to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are employed to achieve the required product quality .

Chemical Reactions Analysis

Types of Reactions

Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism by which Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The pathways involved can include modulation of signal transduction pathways, induction of apoptosis in cancer cells, or inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride is unique due to its specific ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c10-7-5-8-4-6-2-1-3-9(6)7;/h6,8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXDSXZRXCCQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC(=O)N2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride
Reactant of Route 2
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride
Reactant of Route 3
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride
Reactant of Route 4
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride
Reactant of Route 5
Reactant of Route 5
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride
Reactant of Route 6
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.